molecular formula C21H26N2O B4068898 N-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No. B4068898
M. Wt: 322.4 g/mol
InChI Key: JGAMKVRDOOSPDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar isoquinoline derivatives involves various strategies, including radiolabeling for receptor binding studies (Xu et al., 2005), and one-step reactions from methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones (Chau, Saegusa, & Iwakura, 1982). Visible-light-promoted reactions and Rh-catalyzed oxidative coupling are also methods employed for the synthesis of structurally related compounds (Liu et al., 2016); (Song et al., 2010).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been characterized through various spectroscopic techniques. For example, a study reported the conformational features of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide using single crystal X-ray study (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, including radical cyclization strategies for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives (Tang et al., 2017), and reactions with diazo compounds facilitated by Rh-catalyzed redox-neutral annulation (Wu et al., 2016).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility and absorption spectra, can be influenced by substituents on the benzene ring as observed in the study of azo disperse dyes derived from a structurally related compound (Rufchahi & Mohammadinia, 2014).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, including reactivity and interaction with various chemical agents, have been explored. For instance, the study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide offers insights into the chemical behavior of these compounds (Batalha et al., 2019).

properties

IUPAC Name

N-butyl-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-2-3-13-22-21(24)19-10-8-17(9-11-19)15-23-14-12-18-6-4-5-7-20(18)16-23/h4-11H,2-3,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAMKVRDOOSPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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